molecular formula C27H27N5O5 B298775 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

货号 B298775
分子量: 501.5 g/mol
InChI 键: JCZDZXYDINPRDU-RCCKNPSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is commonly overexpressed in acute myeloid leukemia (AML) and is associated with poor prognosis. CEP-701 has been studied extensively for its potential as a therapeutic agent in the treatment of AML.

作用机制

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide targets the FLT3 receptor, which is commonly overexpressed in AML. FLT3 signaling is involved in cell proliferation, survival, and differentiation. Inhibition of FLT3 signaling by 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide leads to decreased cell proliferation and induction of apoptosis in AML cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. In addition, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis and tumor growth in preclinical models of AML.

实验室实验的优点和局限性

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of FLT3 signaling and has been extensively studied in preclinical models of AML. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings.

未来方向

For the study of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide include the development of more potent and selective FLT3 inhibitors, the evaluation of combination therapies with other targeted agents, and the identification of biomarkers that can predict response to treatment with 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide. In addition, the use of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in other hematologic malignancies and solid tumors is an area of active investigation.

合成方法

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 3-nitro-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with 4-methoxyphenylacetic acid and cyanoacetic acid to yield the final product.

科学研究应用

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in the treatment of AML. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in AML patients.

属性

产品名称

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

分子式

C27H27N5O5

分子量

501.5 g/mol

IUPAC 名称

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27N5O5/c1-18-14-20(15-21(17-28)27(33)29-22-4-7-24(36-3)8-5-22)19(2)31(18)23-6-9-25(26(16-23)32(34)35)30-10-12-37-13-11-30/h4-9,14-16H,10-13H2,1-3H3,(H,29,33)/b21-15+

InChI 键

JCZDZXYDINPRDU-RCCKNPSSSA-N

手性 SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

规范 SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。